6-Chloro-3-(1-ethyl-1H-pyrazol-5-yl)-2-methylquinazolin-4(3H)-one
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Overview
Description
6-Chloro-3-(1-ethyl-1H-pyrazol-5-yl)-2-methylquinazolin-4(3H)-one is a synthetic organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a chloro substituent at the 6-position, an ethyl-pyrazolyl group at the 3-position, and a methyl group at the 2-position of the quinazolinone core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-(1-ethyl-1H-pyrazol-5-yl)-2-methylquinazolin-4(3H)-one typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.
Introduction of the Chloro Group: Chlorination can be achieved using reagents like thionyl chloride or phosphorus oxychloride.
Attachment of the Pyrazolyl Group: The pyrazolyl group can be introduced via a nucleophilic substitution reaction using an appropriate pyrazole derivative.
Ethylation and Methylation: The ethyl and methyl groups can be introduced through alkylation reactions using ethyl halides and methyl halides, respectively.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-3-(1-ethyl-1H-pyrazol-5-yl)-2-methylquinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of quinazolinone derivatives with oxidized functional groups.
Reduction: Formation of reduced quinazolinone derivatives.
Substitution: Formation of substituted quinazolinone derivatives with various functional groups replacing the chloro group.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Chloro-3-(1-ethyl-1H-pyrazol-5-yl)-2-methylquinazolin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and pyrazolyl groups may play a crucial role in binding to these targets, thereby modulating their activity. The exact pathways and molecular interactions depend on the specific biological context and the target being studied.
Comparison with Similar Compounds
Similar Compounds
6-Chloro-3-(1-methyl-1H-pyrazol-5-yl)-2-methylquinazolin-4(3H)-one: Similar structure with a methyl group instead of an ethyl group.
6-Chloro-3-(1-ethyl-1H-pyrazol-5-yl)-2-ethylquinazolin-4(3H)-one: Similar structure with an ethyl group at the 2-position instead of a methyl group.
6-Chloro-3-(1-ethyl-1H-pyrazol-5-yl)-2-methylquinazolin-4(3H)-thione: Similar structure with a thione group instead of a ketone group.
Uniqueness
6-Chloro-3-(1-ethyl-1H-pyrazol-5-yl)-2-methylquinazolin-4(3H)-one is unique due to its specific combination of substituents, which may confer distinct biological activities and chemical reactivity compared to its analogs. The presence of the chloro group and the ethyl-pyrazolyl moiety may enhance its binding affinity to certain molecular targets, making it a valuable compound for further research and development.
Biological Activity
6-Chloro-3-(1-ethyl-1H-pyrazol-5-yl)-2-methylquinazolin-4(3H)-one is a derivative of quinazoline, a class of compounds known for their diverse biological activities. Quinazolines and their derivatives exhibit significant pharmacological potential, including anticancer, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of this specific compound, supported by relevant data tables and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C13H12ClN5O. The compound features a chloro group, a pyrazole moiety, and a quinazolinone scaffold, which contribute to its biological profile.
Anticancer Activity
Research indicates that quinazoline derivatives, including those with pyrazole substitutions, possess notable anticancer properties. For instance, studies have shown that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines.
Compound | Cell Line | IC50 (µM) |
---|---|---|
A3 | PC3 | 10 |
A3 | MCF-7 | 10 |
A3 | HT-29 | 12 |
The above table summarizes the IC50 values of related compounds against different cancer cell lines, indicating their effectiveness in inhibiting cell growth .
Anti-inflammatory Activity
The anti-inflammatory potential of quinazoline derivatives has been documented extensively. Compounds like this compound may inhibit pathways involved in inflammation, such as NF-kB signaling. In vitro studies have reported IC50 values below 50 µM for various quinazolines in inhibiting inflammatory responses .
Antimicrobial Activity
Quinazolines have also shown promise as antimicrobial agents. Derivatives have been tested against a range of pathogens, demonstrating significant antibacterial and antifungal activities. The presence of the pyrazole ring enhances the interaction with microbial targets, potentially leading to increased efficacy .
Case Study 1: Anticancer Efficacy
A study evaluated the anticancer effects of several quinazoline derivatives on human prostate cancer cells (PC3). Among these, a compound structurally similar to this compound showed significant cytotoxicity with an IC50 value of 10 µM. The mechanism was attributed to the induction of apoptosis and cell cycle arrest .
Case Study 2: Anti-inflammatory Mechanism
Another investigation focused on the anti-inflammatory properties of pyrazolo[1,5-a]quinazolines. The study revealed that these compounds could effectively inhibit LPS-induced NF-kB activation in macrophages at concentrations below 50 µM. This suggests a potential therapeutic application for inflammatory diseases .
Properties
CAS No. |
708212-95-7 |
---|---|
Molecular Formula |
C14H13ClN4O |
Molecular Weight |
288.73 g/mol |
IUPAC Name |
6-chloro-3-(2-ethylpyrazol-3-yl)-2-methylquinazolin-4-one |
InChI |
InChI=1S/C14H13ClN4O/c1-3-18-13(6-7-16-18)19-9(2)17-12-5-4-10(15)8-11(12)14(19)20/h4-8H,3H2,1-2H3 |
InChI Key |
RTLIPDFNMMLGBN-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC=N1)N2C(=NC3=C(C2=O)C=C(C=C3)Cl)C |
Origin of Product |
United States |
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